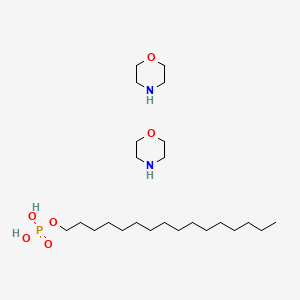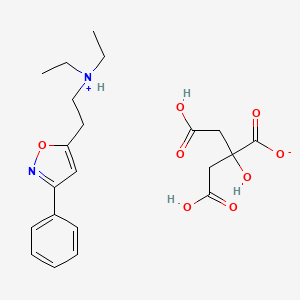
Tetradecanoic acid, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (1aR-(1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecanoic acid, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (1aR-(1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))- is a complex organic compound known for its significant biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the core structure: This involves cyclization reactions to form the cyclopenta and cyclopropa rings.
Functional group modifications: Introduction of hydroxyl, methyl, and oxo groups through various organic reactions such as oxidation and reduction.
Esterification: The final step involves esterification to attach the tetradecanoic acid moiety.
Industrial Production Methods
Industrial production of this compound is complex and requires precise control of reaction conditions. It often involves:
High-pressure reactors: To facilitate cyclization reactions.
Catalysts: To increase the efficiency of functional group modifications.
Purification steps: Including chromatography and crystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to oxo groups.
Reduction: Reduction of oxo groups back to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further studied for their biological activities.
科学的研究の応用
This compound has several scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities
作用機序
The mechanism of action of this compound involves:
Activation of protein kinase C (PKC): Leading to various cellular responses, including apoptosis in cancer cells.
Interaction with cellular membranes: Affecting membrane fluidity and signaling pathways.
類似化合物との比較
Similar Compounds
Ingenol mebutate: Known for its anticancer properties and similar structural features.
Hexadecanoic acid: A simpler fatty acid with different biological activities.
Uniqueness
This compound is unique due to its complex structure, which allows it to interact with multiple molecular targets and pathways, making it a versatile molecule for scientific research.
特性
CAS番号 |
83036-62-8 |
|---|---|
分子式 |
C34H56O6 |
分子量 |
560.8 g/mol |
IUPAC名 |
[(1S,4S,5S,6R,9S,10R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadec-2-enyl] tetradecanoate |
InChI |
InChI=1S/C34H56O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)40-31-22(2)20-33-23(3)18-26-28(32(26,4)5)25(30(33)38)19-24(21-35)29(37)34(31,33)39/h20,23-26,28-29,31,35,37,39H,6-19,21H2,1-5H3/t23-,24?,25+,26?,28+,29-,31+,33+,34+/m1/s1 |
InChIキー |
BGJQCVCRJRMOGD-XZIFVCQGSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(C[C@H](C2=O)[C@H]4C(C4(C)C)C[C@H]3C)CO)O)O)C |
正規SMILES |
CCCCCCCCCCCCCC(=O)OC1C(=CC23C1(C(C(CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane](/img/structure/B13774297.png)






